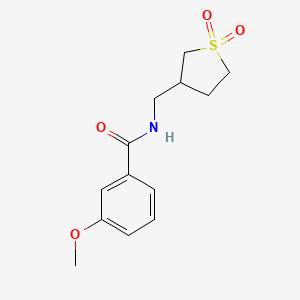

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

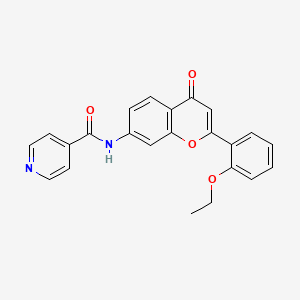

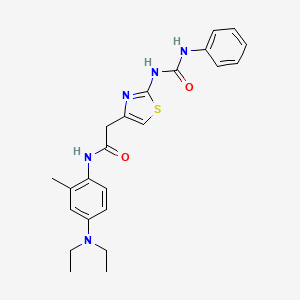

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-methoxybenzamide is a complex chemical compound that has attracted the attention of researchers due to its potential applications in various fields, including medicine, electronics, and materials science. It has been described as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .

Synthesis Analysis

The synthesis of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-methoxybenzamide involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in a potent and selective GIRK1/2 activator .Molecular Structure Analysis

The molecular formula of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-methoxybenzamide is C13H19NO5S2. It has a molecular weight of 333.42.Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

A study by Xu et al. (2018) presents Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides through C-H activation, highlighting the method's efficiency in creating complex molecules from simpler substrates, potentially including derivatives similar to the compound (Xu, Zheng, Yang, & Li, 2018).

Antimicrobial Applications

Haydon et al. (2010) explored the structure-activity relationships of N-methoxybenzamide analogues, leading to potent antistaphylococcal compounds. This research underscores the potential of N-methoxybenzamide derivatives in developing new antibacterial agents (Haydon, Bennett, Brown, et al., 2010).

Material Science

Butt et al. (2005) discussed the synthesis and characterization of novel aromatic polyimides using diamines derived from N-methoxybenzamides, demonstrating the compound's utility in the development of high-performance materials (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Antioxidant Properties

Perin et al. (2018) conducted a study on N-arylbenzamides, closely related to the compound of interest, to evaluate their antioxidant capacity. This research indicates the potential of such compounds in creating effective antioxidants for pharmaceutical or food industry applications (Perin, Roškarić, Sović, et al., 2018).

Mécanisme D'action

Orientations Futures

The future directions for research on N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-methoxybenzamide could involve further exploration of its role as a GIRK1/2 activator . This could potentially lead to new therapeutic applications in areas such as pain perception, epilepsy, reward/addiction, and anxiety .

Propriétés

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)methyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-18-12-4-2-3-11(7-12)13(15)14-8-10-5-6-19(16,17)9-10/h2-4,7,10H,5-6,8-9H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVDCMRJLXDXCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2770260.png)

![N,N-Dimethyl-6-phenyl-2-azaspiro[3.3]heptane-2-sulfonamide](/img/structure/B2770263.png)

![(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2770271.png)

![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2770278.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide](/img/structure/B2770279.png)

![9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2770282.png)